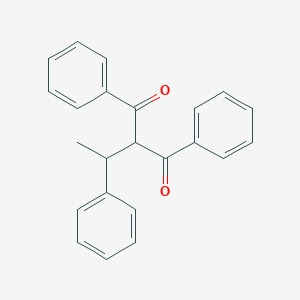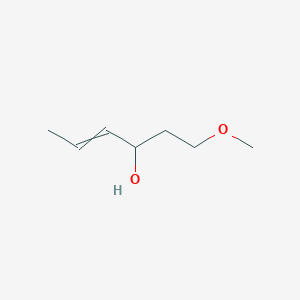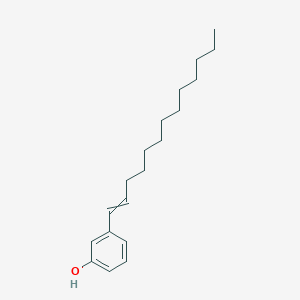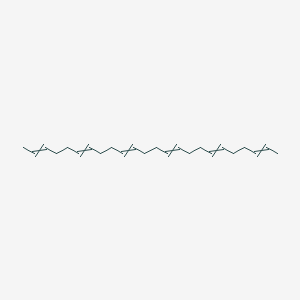
3,5,7-Trioxooctanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-Trioxooctanenitrile is an organic compound characterized by the presence of three oxo groups and a nitrile group attached to an octane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trioxooctanenitrile typically involves the oxidation of octanenitrile derivatives. One common method is the oxidation of 3,5,7-trihydroxyoctanenitrile using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the hydroxyl groups to oxo groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic oxidation processes, where a suitable catalyst is employed to facilitate the oxidation reaction, is also explored to improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7-Trioxooctanenitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the oxo groups can yield hydroxyl derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
3,5,7-Trioxooctanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor in polymer synthesis.
Mécanisme D'action
The mechanism of action of 3,5,7-Trioxooctanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The oxo groups can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile in various chemical reactions. These interactions can modulate biological pathways or facilitate chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,7-Trioxododecanoyl-CoA: An oxo fatty acyl-CoA involved in metabolic pathways.
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane: An energetic material with a similar nitrile group.
Propriétés
Numéro CAS |
115706-52-0 |
|---|---|
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
3,5,7-trioxooctanenitrile |
InChI |
InChI=1S/C8H9NO3/c1-6(10)4-8(12)5-7(11)2-3-9/h2,4-5H2,1H3 |
Clé InChI |
LQSWTFHDYGMBBF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)CC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)


![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

